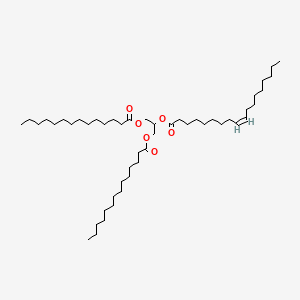

1,3-Dimyristoyl-2-oleoylglycerol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1,3-di(tetradecanoyloxy)propan-2-yl (Z)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H92O6/c1-4-7-10-13-16-19-22-23-24-25-28-31-34-37-40-43-49(52)55-46(44-53-47(50)41-38-35-32-29-26-20-17-14-11-8-5-2)45-54-48(51)42-39-36-33-30-27-21-18-15-12-9-6-3/h23-24,46H,4-22,25-45H2,1-3H3/b24-23- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMMOOAFQVREVIF-VHXPQNKSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H92O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101301781 | |

| Record name | 1,3-Dimyristoyl-2-oleoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101301781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

777.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(14:0/18:1(9Z)/14:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042361 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

66908-04-1 | |

| Record name | 1,3-Dimyristoyl-2-oleoylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66908-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimyristoyl-2-oleoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101301781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Occurrence of 1,3-Dimyristoyl-2-oleoylglycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sources, occurrence, and analysis of 1,3-Dimyristoyl-2-oleoylglycerol (MOM), a specific triacylglycerol. While quantitative data for the intact molecule is limited in publicly available literature, this document consolidates information on its primary natural source, date seed oil (Phoenix dactylifera), and the prevalence of its constituent fatty acids, myristic acid and oleic acid. Detailed experimental protocols for the extraction and general analysis of triglycerides from botanical sources are provided, alongside visual workflows to aid in experimental design. This guide serves as a foundational resource for researchers interested in the isolation, characterization, and potential applications of this compound.

Introduction

This compound, also known as MOM or TG(14:0/18:1/14:0), is a triacylglycerol (TAG) composed of a glycerol (B35011) backbone esterified with two myristic acid molecules at the sn-1 and sn-3 positions and one oleic acid molecule at the sn-2 position. The specific arrangement of these fatty acids confers distinct physicochemical properties to the molecule, which may be of interest in various fields, including food science, cosmetics, and pharmacology. Understanding the natural sources and occurrence of MOM is the first step toward harnessing its potential.

Natural Sources and Occurrence

The primary documented natural source of this compound is date seed oil , derived from the seeds of the date palm (Phoenix dactylifera). While the oil content of date seeds is relatively low, ranging from 5% to 13% by weight, it is a rich source of various fatty acids.

Fatty Acid Composition of Date Seed Oil

Quantitative analysis of the specific triglyceride this compound in date seed oil is not extensively reported in the literature. However, numerous studies have characterized the overall fatty acid profile of date seed oil, confirming the presence of myristic acid and oleic acid as significant components. The relative abundance of these fatty acids suggests the likely presence of MOM among other triglyceride species.

Table 1: Fatty Acid Composition of Date Seed Oil (Phoenix dactylifera)

| Fatty Acid | Common Name | Formula | Type | Concentration Range (%) |

| Myristic Acid | Myristate | C14:0 | Saturated | 9.0 - 12.6 |

| Oleic Acid | Oleate | C18:1 | Monounsaturated | 40.8 - 50.2 |

| Lauric Acid | Laurate | C12:0 | Saturated | 14.0 - 24.2 |

| Palmitic Acid | Palmitate | C16:0 | Saturated | 9.0 - 11.6 |

| Linoleic Acid | Linoleate | C18:2 | Polyunsaturated | 7.1 - 10.7 |

| Stearic Acid | Stearate | C18:0 | Saturated | 2.4 - 4.8 |

Data compiled from multiple sources analyzing various date cultivars. The exact composition can vary depending on the cultivar, geographical origin, and extraction method.

Experimental Protocols

The following sections detail the methodologies for the extraction and analysis of triglycerides from date seeds, which can be adapted for the specific isolation and quantification of this compound.

Lipid Extraction from Date Seeds using Soxhlet Apparatus

This protocol describes a standard method for the extraction of oil from date seeds.[1][2][3][4]

Objective: To extract the total lipid content from date seeds.

Materials and Reagents:

-

Dried date seeds (Phoenix dactylifera)

-

n-Hexane (analytical grade)

-

Grinder or mill

-

Soxhlet extraction apparatus (including round-bottom flask, extraction chamber, and condenser)

-

Cellulose (B213188) extraction thimbles

-

Heating mantle

-

Rotary evaporator

-

Drying oven

Procedure:

-

Sample Preparation: Clean and thoroughly dry the date seeds. Grind the seeds into a fine powder to increase the surface area for extraction.

-

Soxhlet Setup: Place a weighed amount of the ground date seed powder (e.g., 50 g) into a cellulose extraction thimble. Position the thimble inside the extraction chamber of the Soxhlet apparatus.

-

Solvent Addition: Add a sufficient volume of n-hexane (e.g., 250 mL) to the round-bottom flask.

-

Extraction: Assemble the Soxhlet apparatus and heat the n-hexane using a heating mantle. The solvent will vaporize, condense, and drip into the extraction chamber, immersing the sample. The extraction is allowed to proceed for a set duration (e.g., 4-6 hours), during which the solvent containing the extracted lipids will siphon back into the round-bottom flask multiple times.

-

Solvent Recovery: After the extraction is complete, dismantle the apparatus and recover the n-hexane from the oil using a rotary evaporator under reduced pressure.

-

Drying: Transfer the extracted oil to a pre-weighed vial and dry it in an oven at a controlled temperature (e.g., 60-70°C) until a constant weight is achieved to remove any residual solvent and moisture.

-

Yield Calculation: The yield of the extracted oil is calculated as the percentage of the weight of the oil relative to the initial weight of the date seed powder.

Caption: Workflow for the extraction and analysis of triglycerides.

Triglyceride Analysis by HPLC-ELSD

High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) is a suitable method for the analysis of non-volatile compounds like triglycerides.[5][6][7][8][9]

Objective: To separate and quantify individual triglyceride species from the extracted oil.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system

-

Evaporative Light Scattering Detector (ELSD)

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase (Gradient Elution):

-

Solvent A: Acetonitrile

-

Solvent B: Dichloromethane or another suitable organic solvent mixture

Procedure:

-

Standard Preparation: Prepare standard solutions of this compound of known concentrations in a suitable solvent (e.g., chloroform/methanol mixture).

-

Sample Preparation: Dissolve a known amount of the extracted date seed oil in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Set the column temperature (e.g., 30°C).

-

Equilibrate the column with the initial mobile phase composition.

-

Inject the standard solutions and the sample solution.

-

Run a gradient elution program to separate the triglycerides.

-

-

ELSD Settings:

-

Set the nebulizer and evaporator temperatures and the gas flow rate according to the manufacturer's recommendations for the solvents being used.

-

-

Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve from the peak areas of the standard solutions to quantify the concentration of MOM in the sample.

Metabolic Pathway

The metabolic fate of this compound in biological systems primarily involves enzymatic hydrolysis by lipases, which break down the triglyceride into its constituent glycerol and fatty acids.

Enzymatic Hydrolysis of Triglycerides

Lipases (EC 3.1.1.3) are enzymes that catalyze the hydrolysis of ester bonds in triglycerides.[10][11][12][13][14][15][16][17][18] This process is fundamental to the digestion and metabolism of dietary fats. The hydrolysis can occur sequentially, releasing fatty acids from the sn-1, sn-3, and sn-2 positions.

Caption: Enzymatic hydrolysis of a triglyceride.

The liberated glycerol and free fatty acids (myristic acid and oleic acid) can then enter various metabolic pathways. Glycerol can be converted to glycerol-3-phosphate and enter glycolysis or gluconeogenesis. The fatty acids can undergo β-oxidation to produce acetyl-CoA, which can then enter the citric acid cycle for energy production or be used for the synthesis of other molecules.

Conclusion

This compound is a naturally occurring triglyceride found in date seed oil. While direct quantitative data on its concentration remains to be fully elucidated, the high prevalence of its constituent fatty acids, myristic acid and oleic acid, in this source is well-documented. The experimental protocols and analytical workflows provided in this guide offer a solid foundation for researchers to isolate, identify, and quantify this specific triglyceride. Further research into the precise concentration of MOM in various date cultivars and its potential biological activities is warranted and could unveil new applications for this molecule in various scientific and industrial domains.

References

- 1. researchgate.net [researchgate.net]

- 2. journalajacr.com [journalajacr.com]

- 3. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. researchgate.net [researchgate.net]

- 6. HPLC-ELSD Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]

- 7. agilent.com [agilent.com]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. US4259440A - Hydrolysis and assay of triglycerides - Google Patents [patents.google.com]

- 11. [PDF] Quantitative determination of serum triglycerides by the use of enzymes. | Semantic Scholar [semanticscholar.org]

- 12. medichem-me.com [medichem-me.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. ugr.es [ugr.es]

- 15. Highly selective synthesis of 1,3-oleoyl-2-palmitoylglycerol by lipase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aocs.org [aocs.org]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 1,3-Dimyristoyl-2-oleoylglycerol (CAS Number: 66908-04-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimyristoyl-2-oleoylglycerol, with the Chemical Abstracts Service (CAS) number 66908-04-1, is a structured triacylglycerol (TAG) of significant interest in various scientific disciplines, including lipidomics, drug delivery, and biochemistry. This asymmetrical triglyceride consists of a glycerol (B35011) backbone esterified with two myristic acid molecules at the sn-1 and sn-3 positions and one oleic acid molecule at the sn-2 position. Its specific structure, often abbreviated as TG(14:0/18:1/14:0), imparts unique physicochemical properties that make it a valuable component in the formulation of advanced drug delivery systems and a subject of study in lipid metabolism. This technical guide provides a comprehensive overview of its properties, synthesis, analysis, and potential applications.

Physicochemical Properties

The distinct arrangement of saturated (myristic) and unsaturated (oleic) fatty acids in this compound dictates its physical and chemical characteristics. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 66908-04-1 | |

| Formal Name | 9Z-octadecenoic acid, 2-[(1-oxotetradecyl)oxy]-1-[[(1-oxotetradecyl)oxy]methyl]ethyl ester | [1] |

| Synonyms | 1,3-Myristin-2-Olein, TG(14:0/18:1/14:0) | [1] |

| Molecular Formula | C₄₉H₉₂O₆ | [1] |

| Molecular Weight | 777.25 g/mol | [2] |

| Physical State | Solid at room temperature | [1] |

| Boiling Point | 746.3 ± 30.0 °C at 760 mmHg | [2] |

| Density | 0.9 ± 0.1 g/cm³ | [2] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol. Generally soluble in nonpolar organic solvents like hexane (B92381) and diethyl ether, and sparingly soluble in polar solvents. | [1] |

Synthesis and Purification

The synthesis of structured triglycerides like this compound is typically achieved through enzymatic processes to ensure high regioselectivity. A representative two-step chemoenzymatic synthesis approach is outlined below.

Representative Synthesis Protocol

This protocol is a general representation based on established methods for synthesizing structured triglycerides.

Step 1: Synthesis of 2-Oleoylglycerol (2-Monoolein)

-

Reaction Setup: Combine triolein (B1671897) (the starting triglyceride) and ethanol (B145695) in a suitable solvent like hexane.

-

Enzymatic Ethanolysis: Introduce a sn-1,3 specific lipase (B570770) (e.g., from Rhizomucor miehei). The lipase will selectively hydrolyze the ester bonds at the sn-1 and sn-3 positions of triolein, yielding 2-oleoylglycerol and fatty acid ethyl esters.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Purification: Upon completion, the 2-oleoylglycerol is purified from the reaction mixture, typically by crystallization or column chromatography.

Step 2: Acylation of 2-Oleoylglycerol with Myristic Acid

-

Reaction Setup: Dissolve the purified 2-oleoylglycerol and an excess of myristic acid (or myristoyl chloride for a more reactive approach) in an appropriate organic solvent.

-

Chemical Acylation: In the presence of a suitable catalyst (if using myristic acid) or an acid scavenger (if using myristoyl chloride), the myristoyl groups are esterified to the free sn-1 and sn-3 hydroxyl groups of the 2-oleoylglycerol.

-

Reaction Monitoring: Track the formation of the final product, this compound, using TLC or HPLC.

-

Final Purification: The desired product is purified from the reaction mixture through techniques such as molecular distillation to remove free fatty acids, followed by solvent fractionation (e.g., with acetone) to isolate the target triglyceride with high purity.

Applications in Research and Drug Development

Lipid-Based Drug Delivery Systems

Structured triglycerides are key components in the formulation of lipid-based drug delivery systems such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). The defined melting behavior and biocompatibility of lipids like this compound make them excellent candidates for encapsulating and controlling the release of therapeutic agents.

Representative Protocol for SLN Formulation:

-

Lipid Phase Preparation: this compound and the lipophilic drug are melted together at a temperature above the lipid's melting point.

-

Aqueous Phase Preparation: A surfactant (e.g., Poloxamer 188) is dissolved in purified water and heated to the same temperature as the lipid phase.

-

Emulsification: The hot lipid phase is dispersed into the hot aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.

-

Nanoparticle Formation: The coarse emulsion is then subjected to high-pressure homogenization or ultrasonication to produce a nanoemulsion.

-

Crystallization: The nanoemulsion is cooled down to room temperature, leading to the crystallization of the lipid and the formation of solid lipid nanoparticles.

-

Purification: The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.

Lipidomics and Metabolic Studies

As a specific triacylglycerol, this compound can serve as an analytical standard in lipidomics research for its identification and quantification in complex biological samples. Its defined structure is also valuable for studying the metabolic fate and physiological effects of triglycerides with specific fatty acid positioning.

Representative Protocol for Lipid Extraction and Analysis:

-

Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are prepared and an internal standard is added for quantification.

-

Lipid Extraction: Lipids are extracted using a solvent system, such as the Folch method (chloroform/methanol).

-

Phase Separation: The addition of a salt solution induces phase separation, with lipids partitioning into the lower organic phase.

-

Solvent Evaporation: The organic solvent is evaporated under a stream of nitrogen.

-

Reconstitution: The dried lipid extract is reconstituted in a suitable solvent for analysis.

-

LC-MS/MS Analysis: The lipid extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the identification and quantification of this compound.

Role in Cell Signaling

While direct involvement of this compound in specific signaling pathways is not extensively documented, triglycerides and their metabolites, diacylglycerols (DAGs), are known to be crucial players in cellular signaling. The hydrolysis of triglycerides by lipases can release DAGs, which are potent second messengers that can activate protein kinase C (PKC) and other signaling proteins. The specific fatty acid composition of the resulting DAG can influence the duration and intensity of the signal.

Conclusion

This compound is a structured triglyceride with well-defined physicochemical properties that make it a valuable tool for researchers in drug development and lipid biochemistry. Its potential for use in advanced drug delivery systems, coupled with its relevance in metabolic and signaling studies, underscores its importance in the broader field of lipid science. Further research into its specific biological functions and applications will likely unveil new opportunities for its use in therapeutic and diagnostic innovations.

References

A Comprehensive Technical Guide to 1,3-Dimyristoyl-2-oleoylglycerol for Researchers and Drug Development Professionals

An In-depth Exploration of a Key Structured Triglyceride: Properties, Synthesis, Analysis, and Applications in Advanced Drug Delivery Systems.

This technical guide provides a detailed overview of 1,3-Dimyristoyl-2-oleoylglycerol, a structured triglyceride of significant interest to researchers, scientists, and professionals in drug development. This document covers its nomenclature, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its emerging role in sophisticated drug delivery platforms like lipid nanoparticles.

Nomenclature and Synonyms

This compound is a triacylglycerol that contains myristic acid at the sn-1 and sn-3 positions and oleic acid at the sn-2 position of the glycerol (B35011) backbone.[1] Due to the complexity of lipid nomenclature, it is known by several synonyms. A comprehensive list is provided in Table 1 for clarity and cross-referencing in literature and supplier catalogs.

Table 1: Synonyms and Identifiers for this compound

| Synonym/Identifier | Source |

| 1,3-Myristin-2-Olein | Cayman Chemical[1] |

| TG(14:0/18:1/14:0) | Cayman Chemical[1] |

| 9Z-octadecenoic acid, 2-[(1-oxotetradecyl)oxy]-1-[[(1-oxotetradecyl)oxy]methyl]ethyl ester | Cayman Chemical[1] |

| CAS Number: 66908-04-1 | Cayman Chemical[1], ENCO[2] |

Physicochemical Properties

The specific arrangement of fatty acids in this compound dictates its physical and chemical characteristics, which are crucial for its application in various fields, including as a component in drug delivery systems. Key physicochemical data are summarized in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C49H92O6 | Cayman Chemical[1] |

| Molecular Weight | 777.3 g/mol | Cayman Chemical[1] |

| Physical State | Solid | Cayman Chemical[1] |

| Purity | ≥98% | Cayman Chemical[1] |

| Solubility | Chloroform: Slightly soluble, Methanol: Slightly soluble | Cayman Chemical[1] |

| Storage Temperature | -20°C | Cayman Chemical[1] |

| Stability | ≥ 4 years | Cayman Chemical[1] |

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and characterization of this compound. The following sections provide methodologies adapted from established procedures for similar structured triglycerides.

Enzymatic Synthesis: A Two-Step Approach

The synthesis of structured triglycerides like this compound is efficiently achieved through a two-step enzymatic process. This method offers high specificity and milder reaction conditions compared to chemical synthesis. The general workflow is depicted in the diagram below.

Caption: Workflow for the two-step enzymatic synthesis of this compound.

Protocol:

-

Step 1: Synthesis of 2-Oleoylglycerol (Alcoholysis).

-

Reactants: Triolein (as a source of oleic acid at the sn-2 position) and ethanol.

-

Enzyme: A sn-1,3-specific lipase (e.g., from Rhizomucor miehei).

-

Procedure: The alcoholysis of triolein is carried out in an organic solvent with the sn-1,3-specific lipase. The enzyme selectively removes the fatty acids at the sn-1 and sn-3 positions, yielding 2-oleoylglycerol.

-

Purification: The resulting 2-oleoylglycerol is purified by crystallization.

-

-

Step 2: Synthesis of this compound (Esterification).

-

Reactants: Purified 2-oleoylglycerol and myristic acid.

-

Procedure: The purified 2-oleoylglycerol is then esterified with an excess of myristic acid. This reaction can be catalyzed chemically or enzymatically to attach the myristoyl groups to the sn-1 and sn-3 positions.

-

Purification: The final product, this compound, is purified from the reaction mixture using techniques such as molecular distillation to remove free fatty acids, followed by acetone (B3395972) fractionation to isolate the desired triglyceride.

-

Analytical Characterization

The purity and structural integrity of the synthesized this compound are confirmed using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

-

Principle: Reversed-phase HPLC is used to separate triglycerides based on their hydrophobicity.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol.

-

Detector: An Evaporative Light Scattering Detector (ELSD) is suitable for non-volatile compounds like triglycerides.

-

Sample Preparation: The sample is dissolved in a suitable organic solvent like hexane, and then diluted with the initial mobile phase.

-

Quantification: A calibration curve is generated using a certified standard of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: GC-MS is used to determine the fatty acid composition of the triglyceride.

-

Sample Preparation (Transesterification): The triglyceride is first converted into fatty acid methyl esters (FAMEs) by reacting with a methanolic solution of sodium methoxide (B1231860) or boron trifluoride in methanol. The FAMEs are then extracted with a non-polar solvent like hexane.

-

Column: A polar capillary column suitable for FAME analysis.

-

Analysis: The separated FAMEs are identified and quantified by mass spectrometry, which confirms the presence and ratio of myristic and oleic acids.

Application in Drug Delivery: Lipid Nanoparticles

The defined structure of lipids like this compound makes them valuable components in advanced drug delivery systems, particularly in lipid nanoparticles (LNPs). While direct use of this specific triglyceride as a primary component is an area of ongoing research, the dimyristoyl glycerol backbone is a key structural element in widely used PEGylated lipids, such as 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000). DMG-PEG 2000 is a critical component in LNP formulations, including some COVID-19 mRNA vaccines.

The role of the dimyristoyl scaffold in PEGylated lipids within an LNP formulation includes:

-

Controlling Particle Size: The amount of PEGylated lipid influences the final size of the LNPs during self-assembly.

-

Providing Steric Stability: The PEG layer creates a hydrophilic shield on the nanoparticle surface, preventing aggregation and ensuring stability during storage.

-

Modulating Biodistribution: The length of the acyl chains (in this case, myristoyl) affects the rate at which the PEG-lipid desorbs from the LNP surface in vivo, which can influence the nanoparticle's interaction with plasma proteins and its subsequent uptake by target cells.

A general workflow for the formulation of lipid nanoparticles for nucleic acid delivery is presented below.

References

The Biological Role of 1,3-Dimyristoyl-2-oleoylglycerol in Cells: An In-depth Technical Guide

Abstract

1,3-Dimyristoyl-2-oleoylglycerol is a triacylglycerol (TAG) composed of a glycerol (B35011) backbone with myristic acid at the sn-1 and sn-3 positions and oleic acid at the sn-2 position. While triacylglycerols are primarily recognized for their role in energy storage, the biological significance of specific TAG molecules can also be attributed to their metabolic byproducts. This technical guide delineates the biological role of this compound, focusing on its metabolism and the subsequent cellular functions of its constituent monoacylglycerols, diacylglycerols, and fatty acids. The guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing metabolic and signaling pathways, quantitative data on the activity of its metabolites, and relevant experimental protocols.

Introduction: Triacylglycerols Beyond Energy Storage

Triacylglycerols are the primary form of energy storage in eukaryotic cells. However, the specific fatty acid composition and their positional arrangement on the glycerol backbone can give rise to TAGs that serve as precursors for biologically active molecules. This compound stands as such a molecule, where its biological activities are not intrinsic but are unlocked through enzymatic hydrolysis. This process releases signaling lipids that can modulate a variety of cellular processes. This is in contrast to sn-1,2-diacylglycerols, which are well-established second messengers that directly activate signaling proteins like Protein Kinase C (PKC). The biological impact of this compound is, therefore, indirect, mediated by its metabolic derivatives.

Metabolism of this compound

The cellular processing of this compound is initiated by the action of lipases, which exhibit specificity for different positions on the glycerol backbone. The primary metabolites of interest are 2-oleoylglycerol, 1,3-dimyristoylglycerol, myristic acid, and oleic acid.

-

Lipase-Mediated Hydrolysis: Adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL) are key intracellular lipases. ATGL can hydrolyze ester bonds at both the sn-1 and sn-2 positions, while HSL preferentially acts on diacylglycerols but can also hydrolyze TAGs at the sn-1 and sn-3 positions.[1] Pancreatic lipase, relevant in digestion, is sn-1,3 specific, leading to the production of 2-monoacylglycerols.[2][3] This specificity is critical as it determines the nature of the resulting bioactive molecules. For instance, the action of an sn-1,3 specific lipase on this compound would release two molecules of myristic acid and one molecule of 2-oleoylglycerol.

Caption: Metabolic breakdown of this compound.

Biological Roles of Metabolites

2-Oleoylglycerol (2-OG)

2-Oleoylglycerol is a monoacylglycerol and a key signaling molecule derived from the hydrolysis of this compound.[4]

-

GPR119 Agonism and Incretin (B1656795) Release: 2-OG is an endogenous agonist for the G protein-coupled receptor 119 (GPR119).[4][5][6] Activation of GPR119 in intestinal L-cells stimulates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP).[6] This, in turn, promotes the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that plays a crucial role in glucose homeostasis.[5][6]

-

Inflammation and Fibrosis: In macrophages, 2-OG can enhance inflammatory responses and promote fibrosis through the GPR119/TAK1/NF-κB/TGF-β1 signaling pathway.[5]

Caption: 2-Oleoylglycerol signaling via the GPR119 pathway.

Myristic Acid

Myristic acid, a 14-carbon saturated fatty acid, has several important cellular functions.

-

Protein N-Myristoylation: Myristic acid is covalently attached to the N-terminal glycine (B1666218) of a wide range of proteins in a co-translational modification known as N-myristoylation.[7][8] This lipid modification is crucial for mediating protein-membrane interactions and is involved in a variety of signaling pathways, including those involving G proteins and kinases.[7]

-

Other Cellular Effects: Myristic acid can be incorporated into cellular lipids, affecting membrane properties.[9] Studies have also shown that myristic acid can influence cell viability and triglyceride content in cells.[10] It has also been implicated in the regulation of apoptosis and tumor suppression.[8]

Oleic Acid

Oleic acid is a monounsaturated omega-9 fatty acid with diverse biological roles.

-

Modulation of Cell Proliferation: High levels of oleic acid have been shown to promote the proliferation of fat cell precursors by boosting the signaling protein AKT2.[11][12]

-

Immune and Inflammatory Responses: Oleic acid is generally considered to have anti-inflammatory properties and can modulate the function of immune cells.[13][14] It can promote an anti-inflammatory phenotype in macrophages.[15]

1,3-Dimyristoylglycerol

The direct biological role of 1,3-dimyristoylglycerol is not well-defined in the scientific literature. It is often used as a biochemical reagent in research.[16][17][18][19] It can be further metabolized by lipases to glycerol and myristic acid or be re-esterified to form triacylglycerols.

Quantitative Data

Quantitative data on the direct biological effects of this compound are not currently available. However, the activity of its key metabolite, 2-oleoylglycerol, has been quantified.

| Metabolite | Target | Assay | Result | Reference(s) |

| 2-Oleoylglycerol | Human GPR119 | cAMP accumulation in transiently transfected COS-7 cells | EC₅₀ = 2.5 µM | [5][6][20] |

Experimental Protocols

General Workflow for Investigating the Cellular Effects of this compound

This protocol outlines a general approach to study the cellular effects of this compound, focusing on the analysis of its metabolites and their downstream signaling effects.

Caption: Experimental workflow for studying 1,3-DM-2-OG effects.

Methodology:

-

Cell Culture and Treatment:

-

Culture the cells of interest (e.g., a cell line expressing GPR119 like NCI-H716 or transfected HEK293 cells) to the desired confluency.

-

Treat the cells with varying concentrations of this compound or a vehicle control for different time points.

-

-

Lipid Extraction and Analysis:

-

Harvest the cells and extract lipids using a method suitable for neutral lipids, such as the Bligh and Dyer or Folch method.[21][22]

-

Analyze the lipid extracts by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify this compound and its metabolites (2-oleoylglycerol, 1,3-dimyristoylglycerol, myristic acid, oleic acid).[23][24][25]

-

-

Downstream Signaling Analysis:

-

cAMP Assay: To assess the activation of the GPR119 pathway, measure intracellular cAMP levels using a commercially available ELISA or FRET-based biosensor assay.

-

Western Blotting: Analyze the phosphorylation status or expression levels of key signaling proteins in the GPR119 pathway (e.g., p-PKA substrates) or other relevant pathways.

-

Gene Expression Analysis: Use quantitative real-time PCR (qPCR) to measure changes in the expression of target genes (e.g., GLP-1).

-

Protein Kinase C (PKC) Activity Assay (Radiometric)

Given the importance of diacylglycerols in signaling, a PKC activity assay is a relevant protocol for researchers in this field. This protocol is a classic method for measuring PKC activity.[26][27]

Materials:

-

Cell lysate or purified PKC

-

PKC substrate peptide (e.g., QKRPSQRSKYL)

-

Lipid activator solution (phosphatidylserine and diacylglycerol)

-

[γ-³²P]ATP

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)

-

Stop solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation counter and fluid

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube on ice, containing assay buffer, lipid activator, and the cell lysate or purified enzyme.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for 10-15 minutes.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[26]

-

Perform a final wash with acetone (B3395972) and allow the paper to dry.

-

Place the P81 paper in a scintillation vial with scintillation fluid and quantify the incorporated radioactivity using a scintillation counter.

Conclusion

The biological role of this compound in cells is primarily indirect, serving as a precursor for a variety of bioactive lipid molecules. Through the action of cellular lipases, it can release 2-oleoylglycerol, a potent agonist of GPR119, thereby influencing incretin secretion and inflammatory pathways. Additionally, the release of myristic and oleic acids can impact a wide range of cellular functions, from protein acylation to the modulation of cell proliferation and inflammation. While direct signaling roles for this compound have not been identified, its metabolic fate positions it as a molecule of interest in the study of lipid metabolism and signaling. Future research should focus on the specific lipases responsible for its turnover in different cell types and further explore the physiological and pathophysiological consequences of the localized release of its bioactive metabolites.

References

- 1. pnas.org [pnas.org]

- 2. aocs.org [aocs.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-Oleoylglycerol - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 2-Oleoyl glycerol is a GPR119 agonist and signals GLP-1 release in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. researchgate.net [researchgate.net]

- 9. Myristic acid utilization and processing in BC3H1 muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. New Research Shows Excessive Oleic Acid, Found in Olive... [ouhsc.edu]

- 12. New Research Shows Excessive Oleic Acid, Found in Olive Oil, Drives Fat Cell Growth [ou.edu]

- 13. researchgate.net [researchgate.net]

- 14. Role of oleic acid in immune system; mechanism of action; a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Role of Oleic Acid in the Gut-Liver Axis: From Diet to the Regulation of Its Synthesis via Stearoyl-CoA Desaturase 1 (SCD1) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1,3-Dimyristoyl Glycerol | CAS#:7770-09-4 | Chemsrc [chemsrc.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. scbt.com [scbt.com]

- 19. 1,3-Dimyristoyl-glycerol - Immunomart [immunomart.com]

- 20. researchgate.net [researchgate.net]

- 21. aocs.org [aocs.org]

- 22. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. LIPID MAPS® Lipidomics Gateway [lipidmaps.org]

- 24. LIPID MAPS [lipidmaps.org]

- 25. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 26. merckmillipore.com [merckmillipore.com]

- 27. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]

1,3-Dimyristoyl-2-oleoylglycerol (MOM): A Technical Guide for Lipid Metabolism Studies

A comprehensive overview of 1,3-Dimyristoyl-2-oleoylglycerol, its properties, and its potential applications in metabolic research, prepared for researchers, scientists, and drug development professionals.

Disclaimer: Publicly available research specifically detailing the role and metabolic effects of this compound (MOM) is limited. This guide provides a comprehensive overview of its known properties and contextualizes its potential use in lipid metabolism studies by drawing parallels with closely related and more extensively researched structured triglycerides. The experimental protocols and signaling pathways described herein are based on established methodologies for similar lipid molecules and should be adapted and validated for MOM-specific research.

Introduction to this compound (MOM)

This compound, also known as TG(14:0/18:1/14:0), is a structured triacylglycerol (TAG) composed of a glycerol (B35011) backbone esterified with myristic acid (a saturated fatty acid, 14:0) at the sn-1 and sn-3 positions, and oleic acid (a monounsaturated fatty acid, 18:1n-9) at the sn-2 position. The specific positioning of these fatty acids defines it as a structured lipid, which can impart unique physicochemical and metabolic properties compared to triglycerides with a random distribution of fatty acids.

Structured triglycerides are of significant interest in nutritional and pharmaceutical sciences as the identity and position of fatty acids on the glycerol backbone can influence their digestion, absorption, metabolism, and incorporation into tissues. While MOM itself has not been the subject of extensive metabolic investigation, it has been identified in natural sources like date seed oil and used in comparative studies to understand the plasma clearance of different triglyceride structures.

Physicochemical Properties of MOM

A solid understanding of the physicochemical properties of MOM is essential for its use in experimental settings, from formulation to analytical detection.

| Property | Value |

| Synonyms | 1,3-Myristin-2-Olein, TG(14:0/18:1/14:0) |

| Molecular Formula | C₄₉H₉₂O₆ |

| Molecular Weight | 777.25 g/mol |

| CAS Number | 66908-04-1 |

| Physical Form | Solid at room temperature |

| Solubility | Slightly soluble in chloroform (B151607) and methanol |

| Density | Approximately 0.9 g/cm³ |

| Boiling Point | Approximately 746.3 °C at 760 mmHg |

Synthesis of this compound

The synthesis of structured triglycerides like MOM can be achieved through chemical or enzymatic methods, with enzymatic synthesis being preferred for its specificity and milder reaction conditions. A common approach is a two-step enzymatic process.

Two-Step Enzymatic Synthesis Workflow

This method typically involves the hydrolysis of a triglyceride rich in myristic acid to produce 2-monomyristin, followed by esterification with oleic acid.

An In-depth Technical Guide to 1,3-Dimyristoyl-2-oleoylglycerol: Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimyristoyl-2-oleoylglycerol is a structured triacylglycerol (TAG) composed of a glycerol (B35011) backbone esterified with myristic acid at the sn-1 and sn-3 positions and oleic acid at the sn-2 position. This specific arrangement of fatty acids confers unique physicochemical properties that are of interest in various fields, including food science, cosmetics, and pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of this compound, with a focus on quantitative data, detailed experimental methodologies, and the visualization of relevant biochemical and experimental workflows.

Discovery and History

The discovery of this compound is not attributed to a single seminal publication but rather emerged from the broader history of lipid analysis and the characterization of natural fats and oils. Historically, the determination of the specific positional distribution of fatty acids on the glycerol backbone of triacylglycerols was a significant analytical challenge.[1] Early methods, dating back to the mid-20th century, involved enzymatic hydrolysis using pancreatic lipase (B570770), which selectively hydrolyzes fatty acids from the sn-1 and sn-3 positions, allowing for the analysis of the resulting 2-monoacylglycerol.[2]

The advancement of chromatographic techniques, particularly high-performance liquid chromatography (HPLC), and mass spectrometry (MS), has been pivotal in the identification and quantification of specific TAG isomers like this compound from complex lipid mixtures.[1][3]

This specific triacylglycerol has been identified as a component of date seed oil.[4][5] Various studies analyzing the fatty acid and triacylglycerol composition of different date palm varieties have confirmed its presence, although the exact concentration can vary.[4][6][7][8][9] The identification in natural sources like date seed oil underscores its presence in the broader landscape of plant-based lipids.

Physicochemical Properties

The precise arrangement of myristic and oleic acids in this compound dictates its physical and chemical characteristics. While extensive data specifically for this molecule is not widely published, properties can be inferred from closely related structured lipids.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value (for this compound) | Reference | Value (for similar structured TAGs) | Reference |

| Molecular Formula | C49H92O6 | [5] | C57H108O6 (for 1,3-Distearoyl-2-oleoylglycerol) | [10] |

| Molecular Weight | 777.3 g/mol | [5] | 889.5 g/mol (for 1,3-Distearoyl-2-oleoylglycerol) | [10] |

| CAS Number | 66908-04-1 | [5] | 2846-04-0 (for 1,3-Distearoyl-2-oleoylglycerol) | [11] |

| Appearance | Solid at room temperature | [5] | Solid at room temperature | [11] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol | [5] | Soluble in chloroform | [11] |

Experimental Protocols

The synthesis and analysis of this compound rely on established methodologies for structured triacylglycerols. The following sections detail representative experimental protocols.

Synthesis of this compound

The synthesis of structured triacylglycerols like this compound can be achieved through chemical or enzymatic methods. Enzymatic synthesis is often preferred due to its high specificity, which minimizes the formation of isomeric byproducts.[12]

This method involves the use of a sn-1,3 specific lipase to catalyze the exchange of fatty acids at the outer positions of a starting triacylglycerol.

Protocol: One-Step Enzymatic Acidolysis

-

Substrate Preparation: Combine a high-oleic triglyceride source (e.g., triolein) and myristic acid in a molar ratio of 1:2 to 1:12 in a round-bottom flask.[13] For a solvent-free system, proceed to the next step. For a solvent-based system, add an appropriate solvent like n-hexane.

-

Enzymatic Reaction: Add an immobilized sn-1,3 specific lipase (e.g., Novozym 435 or Lipozyme RM IM), typically 5-10% by weight of the total substrates.[13]

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 60-75°C) with continuous stirring for 4-24 hours.[12][14]

-

Enzyme Removal: After the reaction, separate the immobilized enzyme from the product mixture by filtration. The enzyme can often be reused.

-

Purification: The crude product can be purified to remove free fatty acids and other glycerides. This is typically achieved through molecular distillation followed by solvent fractionation with acetone.[14][15]

This two-step approach first synthesizes the 2-monoacylglycerol, which is then chemically acylated.

Protocol: Two-Step Chemoenzymatic Synthesis

-

Synthesis of 2-Oleoylglycerol: This can be achieved through enzymatic hydrolysis of triolein (B1671897) using a lipase that is not sn-1,3 specific or through other established chemical methods.

-

Chemical Acylation: The purified 2-oleoylglycerol is then chemically acylated with myristoyl chloride or myristic anhydride (B1165640) in the presence of a suitable catalyst to esterify the sn-1 and sn-3 positions. This step requires careful control of reaction conditions to avoid acyl migration.

-

Purification: The final product is purified using chromatographic techniques to separate the desired this compound from any remaining reactants and byproducts.

Isolation from Natural Sources (Date Seed Oil)

Protocol: Soxhlet Extraction of Date Seed Oil

-

Sample Preparation: Date seeds are cleaned, dried, and ground into a fine powder.[16]

-

Extraction: The powdered seeds are placed in a thimble and extracted with n-hexane using a Soxhlet apparatus for several hours.[16]

-

Solvent Removal: The solvent is removed from the extract using a rotary evaporator to yield the crude date seed oil.

-

Fractionation: The this compound can be isolated and purified from the crude oil using techniques such as preparative HPLC.

Analytical Characterization

Protocol: HPLC-MS Analysis of Triacylglycerols

-

Sample Preparation: The lipid sample is dissolved in a suitable solvent mixture, such as chloroform/methanol.

-

Chromatographic Separation: The sample is injected into an HPLC system equipped with a reversed-phase C18 column. A gradient elution with a mobile phase consisting of solvents like acetonitrile (B52724) and isopropanol (B130326) is used to separate the different triacylglycerol species.[17]

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer, typically using an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[18]

-

Data Analysis: The mass spectra are analyzed to identify the molecular ions and characteristic fragment ions of the triacylglycerols. For this compound, the expected protonated molecule [M+H]+ would have an m/z corresponding to its molecular weight plus a proton. Tandem MS (MS/MS) can be used to confirm the fatty acid composition and their positions on the glycerol backbone by observing the neutral loss of the fatty acid chains.[18]

Signaling Pathways and Biological Significance

As a triacylglycerol, this compound is primarily involved in energy storage and metabolism. While specific signaling pathways involving this particular molecule are not extensively documented, it would follow the general metabolic pathways of dietary fats.

The digestion of triacylglycerols begins in the stomach and continues in the small intestine, where pancreatic lipase hydrolyzes the fatty acids from the sn-1 and sn-3 positions. The resulting 2-oleoylglycerol and free myristic acid are then absorbed by the enterocytes. Inside the enterocytes, they are re-esterified to form triacylglycerols, which are then packaged into chylomicrons and released into the lymphatic system.

Caption: General metabolic pathway of a structured triacylglycerol.

Experimental and Logical Workflows

The synthesis and characterization of this compound involve a series of logical steps, from the selection of starting materials to the final analysis of the purified product.

Caption: Workflow for the enzymatic synthesis and purification.

The decision-making process for choosing a synthetic route often involves comparing the advantages and disadvantages of different methods.

Caption: Decision logic for choosing a synthetic method.

Conclusion

This compound is a structurally defined triacylglycerol with emerging interest in various scientific and industrial applications. While its discovery is intertwined with the general history of lipid analysis, modern enzymatic and chemoenzymatic methods allow for its specific synthesis. The detailed protocols and analytical methods described in this guide provide a framework for researchers and drug development professionals to work with this and other structured triacylglycerols. Further research into the specific biological effects and formulation potential of this compound is warranted to fully explore its utility.

References

- 1. Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements [mdpi.com]

- 2. aocs.org [aocs.org]

- 3. Development of Methods for Separation and Analysis of Triacylglycerols [journal11.magtechjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. orbi.uliege.be [orbi.uliege.be]

- 9. Date Seeds: A Promising Source of Oil with Functional Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1,3-Distearoyl-2-oleoylglycerol | C57H108O6 | CID 13183956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis of 1,3-distearoyl-2-oleoylglycerol by enzymatic acidolysis in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. scialert.net [scialert.net]

- 17. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

The Core Functions of Specific Triacylglycerol Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacylglycerols (TAGs), the primary components of dietary fats and oils, are not merely homogenous sources of energy. Their metabolic fate and physiological functions are intricately dictated by their molecular architecture, specifically the stereospecific positioning of fatty acids on the glycerol (B35011) backbone. These structural variations give rise to a diverse array of TAG isomers, each with unique physicochemical properties and biological activities. This technical guide delves into the core functions of specific triacylglycerol isomers, providing a comprehensive overview of their differential metabolism, the experimental protocols used to elucidate their functions, and the signaling pathways they influence. A deeper understanding of TAG isomerism is paramount for researchers in nutrition, metabolomics, and drug development, as it opens new avenues for designing structured lipids with targeted health benefits and for understanding the etiology of metabolic diseases.

The Significance of Stereospecificity in Triacylglycerol Function

The three hydroxyl groups of the glycerol molecule are stereochemically distinct, designated as sn-1, sn-2, and sn-3 positions. The specific fatty acid occupying each position defines the TAG isomer. This seemingly subtle difference in structure has profound implications for digestion, absorption, and subsequent metabolic pathways.

During digestion, pancreatic lipase (B570770) preferentially hydrolyzes fatty acids from the sn-1 and sn-3 positions, releasing free fatty acids and a 2-monoacylglycerol (sn-2 MAG).[1] Fatty acids at the sn-2 position are, therefore, more readily absorbed as part of the MAG.[2] This differential absorption is a key determinant of the bioavailability of different fatty acids and influences postprandial lipid profiles. For instance, saturated fatty acids are more efficiently absorbed when they are at the sn-2 position.[3]

Quantitative Data on Triacylglycerol Isomer Function

The functional differences between TAG isomers can be quantified through various metabolic studies. The following table summarizes key quantitative data from studies investigating the effects of specific TAG isomers.

| Triacylglycerol Isomer/Structured Lipid | Key Function Investigated | Quantitative Findings | Reference |

| Human Milk Fat Substitute (HMFS) with high sn-2 palmitate | Calcium and Fat Absorption in Infants | Infants fed HMFS with 43.5% sn-2 palmitate showed significantly higher fat absorption (94.5% vs. 85.1%) and calcium absorption (57.3% vs. 37.1%) compared to a formula with 12.8% sn-2 palmitate. | [4] |

| Structured TAG (1,3-dioleoyl-2-palmitoyl-glycerol, OPO) | Postprandial Lipemia | Healthy adults consuming a meal with OPO showed a 30% lower peak in postprandial plasma TAG concentration compared to a meal with a randomized TAG mixture of the same fatty acid composition. | [3] |

| Structured TAG (1,3-distearoyl-2-oleoyl-glycerol, SOS) | Fecal Fat Excretion | In a human study, a diet rich in SOS resulted in a 2.5-fold increase in fecal fatty acid excretion compared to a diet with a randomized stearic acid-rich fat. | [3] |

| Structured TAG with behenic acid at sn-1,3 positions | Cholesterol-Lowering Effect | Rats fed a diet containing structured TAG with behenic acid at sn-1,3 and oleic acid at sn-2 showed a 25% reduction in plasma total cholesterol compared to a diet with a simple mixture of the constituent oils. | [2] |

Key Experimental Protocols

The elucidation of the specific functions of TAG isomers relies on a range of sophisticated experimental techniques. Detailed below are the methodologies for key experiments cited in this guide.

Protocol 1: In Vitro Digestion of Triacylglycerol Isomers

This protocol simulates the physiological conditions of the human gastrointestinal tract to assess the digestibility of different TAG isomers.[5][6]

Materials:

-

Simulated Salivary Fluid (SSF)

-

Simulated Gastric Fluid (SGF) with pepsin

-

Simulated Intestinal Fluid (SIF) with pancreatin (B1164899) and bile salts

-

pH-stat autotitrator

-

Water bath or incubator at 37°C

-

Lipid extraction solvents (e.g., hexane, isopropanol)

-

Gas chromatograph-mass spectrometer (GC-MS) for fatty acid analysis

Procedure:

-

Oral Phase: Mix the TAG sample with SSF and incubate at 37°C for 5 minutes with gentle agitation.

-

Gastric Phase: Add SGF containing pepsin to the oral phase mixture. Adjust the pH to 3.0 and incubate at 37°C for 2 hours with continuous mixing.

-

Intestinal Phase: Transfer the gastric chyme to a new vessel. Add SIF containing pancreatin and bile salts. Maintain the pH at 7.0 using a pH-stat autotitrator with NaOH solution. Incubate at 37°C for 2 hours.

-

Lipid Extraction: At designated time points, stop the reaction and extract the lipids from the digestion mixture using a suitable solvent system.

-

Analysis: Analyze the extracted lipids to quantify the remaining TAGs, and the generated diacylglycerols, monoacylglycerols, and free fatty acids using GC-MS.

Protocol 2: Pancreatic Lipase Assay for Triacylglycerol Isomers

This assay measures the rate of hydrolysis of specific TAG isomers by pancreatic lipase, providing insights into their differential digestion.[7][8][9]

Materials:

-

Porcine pancreatic lipase

-

TAG isomer substrate emulsified with gum arabic

-

Tris-HCl buffer (pH 8.0)

-

Bile salts and colipase

-

Calcium chloride solution

-

pH-stat autotitrator or spectrophotometer with a suitable chromogenic substrate

-

Water bath at 37°C

Procedure:

-

Substrate Preparation: Prepare a stable emulsion of the TAG isomer in Tris-HCl buffer containing gum arabic.

-

Reaction Mixture: In a thermostated reaction vessel at 37°C, combine the emulsified substrate, buffer, bile salts, colipase, and calcium chloride.

-

Enzyme Addition: Initiate the reaction by adding a known amount of pancreatic lipase.

-

Measurement of Hydrolysis:

-

pH-Stat Method: Monitor the release of free fatty acids by titrating with a standardized NaOH solution to maintain a constant pH. The rate of NaOH addition is proportional to the lipase activity.

-

Spectrophotometric Method: If using a chromogenic substrate (e.g., p-nitrophenyl butyrate), monitor the increase in absorbance at the appropriate wavelength over time.

-

-

Data Analysis: Calculate the initial rate of hydrolysis for each TAG isomer.

Protocol 3: Oral Fat Tolerance Test (OFTT) and Chylomicron Analysis

This in vivo protocol is used to assess the postprandial metabolic response to the ingestion of specific TAG isomers in human subjects.[10][11][12]

Materials:

-

Test meal containing a standardized amount of the specific TAG isomer.

-

Intravenous catheters.

-

Centrifuge and ultracentrifuge.

-

Lipid analysis kits for TAG, cholesterol, and free fatty acids.

-

Equipment for GC-MS analysis of fatty acid composition.

Procedure:

-

Subject Preparation: Subjects fast for 12 hours overnight prior to the test. An intravenous catheter is inserted for repeated blood sampling.

-

Baseline Blood Sample: A fasting blood sample is collected.

-

Test Meal Ingestion: The subject consumes the test meal within a specified timeframe (e.g., 15-20 minutes).

-

Postprandial Blood Sampling: Blood samples are collected at regular intervals (e.g., 0, 1, 2, 3, 4, 6, and 8 hours) after the meal.

-

Plasma and Chylomicron Isolation: Plasma is separated from the blood samples by centrifugation. Chylomicrons are then isolated from the plasma by ultracentrifugation.

-

Lipid Analysis: Plasma and chylomicron fractions are analyzed for TAG, cholesterol, and free fatty acid concentrations. The fatty acid composition of the chylomicron TAGs is determined by GC-MS to confirm the absorption of the ingested TAG isomer.

-

Data Analysis: Plot the postprandial changes in lipid concentrations over time to determine the area under the curve (AUC) and peak concentrations for each TAG isomer.

Signaling Pathways and Metabolic Workflows

The differential metabolism of TAG isomers influences various signaling pathways and metabolic workflows. The following diagrams, created using Graphviz (DOT language), illustrate these complex relationships.

Caption: Digestion and absorption pathway of TAG isomers.

Caption: Workflow for an Oral Fat Tolerance Test (OFTT).

Caption: Overview of TAG isomer influence on lipid metabolism.

Conclusion and Future Directions

The stereospecific structure of triacylglycerols is a critical determinant of their nutritional and physiological functions. As this guide has detailed, the position of fatty acids on the glycerol backbone significantly impacts their digestion, absorption, and subsequent metabolic fate, ultimately influencing postprandial lipemia, cholesterol levels, and fatty acid bioavailability. The development and application of sophisticated analytical techniques and experimental models are continually advancing our understanding in this field.

For researchers, scientists, and drug development professionals, a thorough appreciation of TAG isomerism is essential. Future research should focus on:

-

Elucidating the long-term health effects of consuming specific TAG isomers and structured lipids.

-

Investigating the role of TAG isomers in the gut microbiome and its downstream metabolic consequences.

-

Developing novel structured lipids with enhanced bioavailability of beneficial fatty acids and targeted physiological effects for the prevention and management of metabolic diseases.

By continuing to explore the nuances of triacylglycerol structure and function, the scientific community can unlock new strategies for improving human health and nutrition.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Triacylglycerol structure and interesterification of palmitic and stearic acid-rich fats: an overview and implications for cardiovascular disease | Nutrition Research Reviews | Cambridge Core [cambridge.org]

- 4. Progress in triacylglycerol isomer detection in milk lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Digestion of Lipids in Real Foods: Influence of Lipid Organization Within the Food Matrix and Interactions with Nonlipid Components - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Prominent Pancreatic Lipase Inhibition and Free Radical Scavenging Activity of a Myristica fragrans Ethanolic Extract in vitro. Potential Role in Obesity Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Evolving data analysis of an Oral Lipid Tolerance Test toward the standard for the Oral Glucose Tolerance Test: Cross species modeling effects of AZD7687 on plasma triacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scienceopen.com [scienceopen.com]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 1,3-Dimyristoyl-2-oleoylglycerol (MOM)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the laboratory synthesis of 1,3-Dimyristoyl-2-oleoylglycerol (MOM), a structured triglyceride with specific fatty acid positioning. The protocols outlined are based on established methodologies for the synthesis of analogous structured triglycerides and are intended to be adapted and optimized for specific laboratory conditions.

Introduction

This compound (MOM) is a triacylglycerol composed of a glycerol (B35011) backbone esterified with myristic acid at the sn-1 and sn-3 positions and oleic acid at the sn-2 position. This specific arrangement of fatty acids confers unique physicochemical properties, making MOM a valuable compound in various research and development areas, including nutritional studies, drug delivery systems, and as an analytical standard. The controlled synthesis of MOM is crucial for investigating the metabolic fate and physiological effects of triglycerides with defined structures.

Two primary routes for the synthesis of structured triglycerides like MOM are chemical and enzymatic methods. Enzymatic synthesis, particularly through acidolysis, is often preferred due to its high specificity, milder reaction conditions, and reduced formation of by-products.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound based on typical results obtained for similar structured triglycerides. These values should be considered as a general guide and may vary depending on the specific experimental conditions.

Table 1: Estimated Reaction Parameters and Yields for the Enzymatic Synthesis of MOM

| Parameter | Estimated Value | Notes |

| Substrate Molar Ratio (Myristic Acid:Triolein) | 2:1 to 12:1 | A higher excess of myristic acid can drive the reaction towards completion. |

| Enzyme Loading (weight % of total substrates) | 5 - 10% | Dependent on the activity of the immobilized lipase (B570770). |

| Reaction Temperature | 60 - 75 °C | Optimal temperature depends on the specific lipase used. |

| Reaction Time | 4 - 24 hours | Monitored by chromatography (TLC or HPLC). |

| Initial Yield of MOM in Crude Product | 60 - 75% | Based on the analysis of the reaction mixture before purification. |

Table 2: Purification Efficiency and Final Product Characteristics

| Purification Step / Analysis | Parameter | Expected Result | Reference Method |

| Molecular Distillation | Free Fatty Acid Removal | > 99% | Gas Chromatography (GC) |

| Acetone (B3395972) Fractionation | Purity of MOM | > 95% | High-Performance Liquid Chromatography (HPLC) |

| Acetone Fractionation | Recovery of MOM | 80 - 90% | Gravimetric analysis |

| Final Product Characterization | Fatty Acid Composition | Myristic Acid: ~66%, Oleic Acid: ~33% | Gas Chromatography (GC) of FAMEs |

| Final Product Characterization | Positional Distribution | Oleic Acid at sn-2 position | 13C Nuclear Magnetic Resonance (NMR) |

Experimental Protocols

Protocol 1: Enzymatic Acidolysis for the Synthesis of this compound (MOM)

This protocol describes the synthesis of MOM via the acidolysis of triolein (B1671897) with myristic acid, catalyzed by a sn-1,3-specific immobilized lipase.

Materials:

-

Triolein (>98% purity)

-

Myristic Acid (>99% purity)

-

Immobilized sn-1,3-specific lipase (e.g., from Rhizomucor miehei or Thermomyces lanuginosus)

-

n-Hexane (analytical grade)

-

Acetone (analytical grade)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask or jacketed glass reactor

-

Magnetic stirrer with heating mantle or thermostatic water bath

-

Vacuum pump and vacuum gauge

-

Rotary evaporator

-

Filtration apparatus

-

Molecular distillation apparatus

-

Crystallization vessel

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, combine triolein and myristic acid at a molar ratio of 1:6.

-

For a solvent-free system, proceed to the next step. For a solvent-based system, add n-hexane to dissolve the substrates.

-

-

Enzymatic Reaction:

-

Add the immobilized lipase (typically 5-10% by weight of the total substrates).

-

The reaction mixture is incubated at 70°C with continuous stirring for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Enzyme Removal:

-

After the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with n-hexane and potentially reused.

-

-

Purification:

-

Step 1: Removal of Free Fatty Acids:

-

The crude product is subjected to molecular distillation to remove unreacted myristic acid.

-

-

Step 2: Acetone Fractionation:

-

Dissolve the product from the previous step in acetone (e.g., 1:5 w/v ratio).

-

Cool the solution to crystallize the high-melting MOM fraction, separating it from the lower-melting by-products (unreacted triolein and other glycerides).

-

The crystallization temperature may need to be optimized, starting at a higher temperature and gradually lowering it.

-

Filter the crystallized MOM and wash with cold acetone.

-

Dry the purified MOM under vacuum.

-

-

Protocol 2: Characterization of this compound (MOM)

1. High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine the purity of the synthesized MOM and quantify its concentration.

-

System: HPLC with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).

-

Column: A reverse-phase C18 column suitable for lipid analysis.

-

Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol.

2. Gas Chromatography (GC)

-

Purpose: To determine the fatty acid composition of the synthesized triglyceride.

-

System: GC with a Flame Ionization Detector (FID).

-

Column: A capillary column suitable for fatty acid methyl ester (FAME) analysis.

-

Sample Preparation: The MOM sample is transesterified to FAMEs using a methanolic sodium hydroxide (B78521) or boron trifluoride-methanol solution.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the chemical structure and the positional distribution of the fatty acids on the glycerol backbone.

-

System: 1H and 13C NMR spectrometer.

-

Solvent: Deuterated chloroform (B151607) (CDCl3). The chemical shift of the carbonyl carbon in the sn-2 position is distinct from those in the sn-1 and sn-3 positions in the 13C NMR spectrum, allowing for confirmation of the structure.

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: The Kennedy pathway for de novo triacylglycerol biosynthesis.

Application Notes and Protocols for the Enzymatic Synthesis of 1,3-Dimyristoyl-2-oleoylglycerol (MLO)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of 1,3-Dimyristoyl-2-oleoylglycerol (MLO), a structured lipid with potential applications in nutrition and drug delivery. The chemoenzymatic synthesis of structured lipids offers high regioselectivity, avoiding the formation of complex isomeric mixtures often encountered in chemical synthesis. This methodology is crucial for producing structurally well-defined lipids necessary for investigating their biological functions and for formulation development.

Introduction to Enzymatic Synthesis of Structured Lipids

The enzymatic synthesis of structured lipids like MLO typically involves the use of sn-1,3-specific lipases. These enzymes catalyze the exchange of fatty acids at the sn-1 and sn-3 positions of a glycerol (B35011) backbone, while leaving the fatty acid at the sn-2 position intact. The two primary enzymatic methods for synthesizing MLO are acidolysis and interesterification.

-

Acidolysis: This reaction involves the exchange of fatty acids between a triacylglycerol (TAG) rich in oleic acid at the sn-2 position (such as triolein (B1671897) or high-oleic sunflower oil) and myristic acid.

-

Interesterification: This method uses an ester of myristic acid, such as myristic acid ethyl ester, to exchange with the fatty acids on the glycerol backbone of an oleic acid-rich oil.

Immobilized lipases are often preferred as they can be easily recovered and reused, making the process more cost-effective and suitable for industrial applications. Lipases from Thermomyces lanuginosus (TLL) and Rhizomucor miehei (RML) are commonly used due to their sn-1,3-specificity.

Data Presentation

The following tables summarize quantitative data for the enzymatic synthesis of structured lipids analogous to MLO, providing a reference for expected outcomes.

Table 1: Reaction Parameters for Lipase-Catalyzed Synthesis of Structured Lipids

| Parameter | Acidolysis | Interesterification | Reference |

| Lipase (B570770) | Immobilized Thermomyces lanuginosus lipase (Lipozyme TL IM) | Immobilized Rhizomucor miehei lipase (Lipozyme RM IM) | [1][2] |

| Substrates | Triolein and Myristic Acid | High Oleic Sunflower Oil and Myristic Acid Ethyl Ester | [1][3] |

| Substrate Molar Ratio (Oil:Acyl Donor) | 1:2 to 1:10 | 1:3 to 1:5 | [1][4] |

| Enzyme Load (% w/w of substrates) | 5% - 15% | 10% - 30% | [5][6] |

| Reaction Temperature (°C) | 50 - 65 | 50 - 60 | [1][4] |

| Reaction Time (hours) | 4 - 24 | 6 - 48 | [1][3][4] |

| Solvent | Solvent-free or n-hexane | Solvent-free or n-hexane | [1][4] |

Table 2: Analytical Parameters for the Characterization of Structured Lipids by HPLC

| Parameter | Expected Value/Range | Reference |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | [7][8][9] |

| Mobile Phase | Acetonitrile/Isopropanol Gradient | [7][9] |

| Detector | Evaporative Light Scattering Detector (ELSD) or UV (205 nm) | [7][10][11] |

| Linearity (R²) | ≥ 0.995 | [7][9] |

| Limit of Detection (LOD) | 0.2 - 0.7 µg/mL | [10][11] |

| Limit of Quantification (LOQ) | 0.6 - 1.9 µg/mL | [10][11] |

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound via Acidolysis

This protocol describes the synthesis of MLO using an immobilized sn-1,3-specific lipase to catalyze the acidolysis of triolein with myristic acid.

Materials:

-

Triolein (high purity)

-

Myristic acid

-

Immobilized Thermomyces lanuginosus lipase (e.g., Lipozyme TL IM)

-

n-Hexane (HPLC grade)

-

Sodium hydroxide (B78521) solution (0.5 M in ethanol)

-

Phenolphthalein indicator

-

Diatomaceous earth

Procedure:

-

Reaction Setup: In a temperature-controlled shaker, combine triolein and myristic acid at a molar ratio of 1:4. For a lab-scale reaction, this could be, for example, 8.85 g of triolein (10 mmol) and 9.14 g of myristic acid (40 mmol).

-

Solvent Addition (Optional): If a solvent system is used, add n-hexane to dissolve the substrates (e.g., 50 mL). For a solvent-free system, proceed to the next step.

-

Enzyme Addition: Add the immobilized lipase at a concentration of 10% (w/w) of the total substrate weight. In the example above, this would be 1.8 g of Lipozyme TL IM.

-